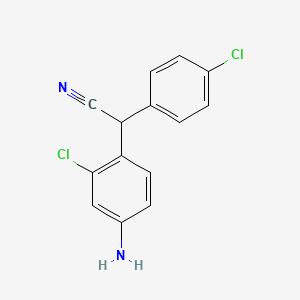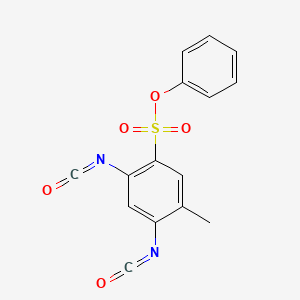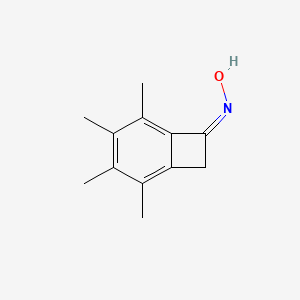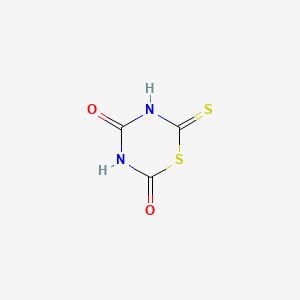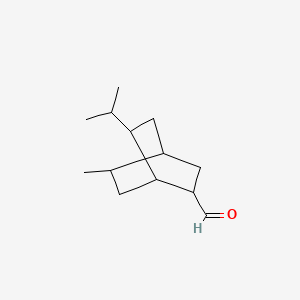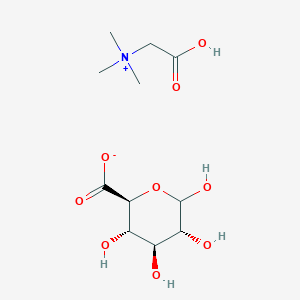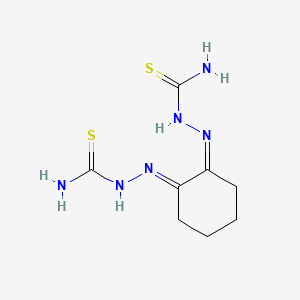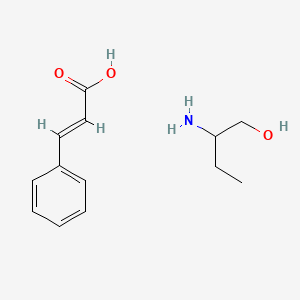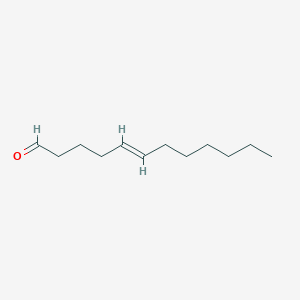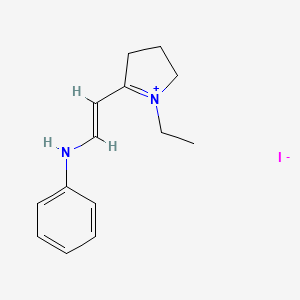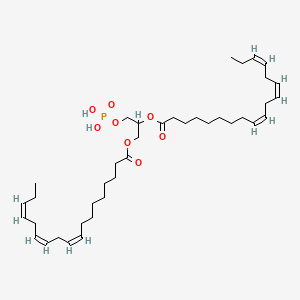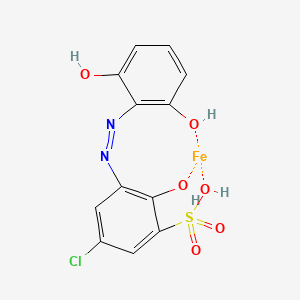![molecular formula C12H16BaN2O8 B12677366 Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] CAS No. 95008-97-2](/img/structure/B12677366.png)
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] typically involves the reaction of 1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylic acid with barium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired barium salt .
Industrial Production Methods
In an industrial setting, the production of Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may include additional steps such as purification and crystallization to obtain the compound in a high-purity form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 1-(carboxymethyl)-5-oxopyrrolidine-2-carboxylate, while reduction of the oxo group can yield 1-(hydroxymethyl)-5-hydroxypyrrolidine-2-carboxylate .
Applications De Recherche Scientifique
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its effects on cellular processes and pathways.
Mécanisme D'action
The mechanism of action of Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] involves its interactions with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, modulating their activity and influencing various cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] include:
- Barium bis[1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate]
- Calcium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]
- Magnesium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]
Uniqueness
Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate] is unique due to its specific barium ion, which imparts distinct chemical and physical properties compared to its calcium and magnesium counterparts. These properties can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
95008-97-2 |
|---|---|
Formule moléculaire |
C12H16BaN2O8 |
Poids moléculaire |
453.59 g/mol |
Nom IUPAC |
barium(2+);1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C6H9NO4.Ba/c2*8-3-7-4(6(10)11)1-2-5(7)9;/h2*4,8H,1-3H2,(H,10,11);/q;;+2/p-2 |
Clé InChI |
GJMYXPBQMBBXGA-UHFFFAOYSA-L |
SMILES canonique |
C1CC(=O)N(C1C(=O)[O-])CO.C1CC(=O)N(C1C(=O)[O-])CO.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


